molecular formula C12H18O4 B14602390 Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate CAS No. 61111-36-2

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate

Cat. No.: B14602390
CAS No.: 61111-36-2
M. Wt: 226.27 g/mol
InChI Key: RFRYXFRKUVRHCR-UHFFFAOYSA-N
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Description

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.273 g/mol . It is a derivative of cyclohexene, featuring a dimethyl ester functional group attached to a methyl-substituted cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate can be synthesized through several routes. One common method involves the esterification of 2-methylcyclohex-2-en-1-ol with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclohex-2-en-1-one, followed by esterification with malonic acid. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation step. The esterification process is then carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl-substituted derivatives.

Scientific Research Applications

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

CAS No.

61111-36-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl 2-(2-methylcyclohex-2-en-1-yl)propanedioate

InChI

InChI=1S/C12H18O4/c1-8-6-4-5-7-9(8)10(11(13)15-2)12(14)16-3/h6,9-10H,4-5,7H2,1-3H3

InChI Key

RFRYXFRKUVRHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1C(C(=O)OC)C(=O)OC

Origin of Product

United States

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